5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole

Description

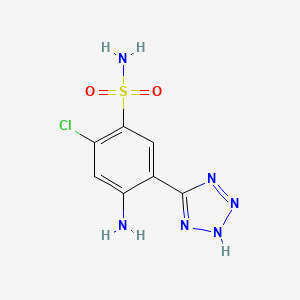

Chemical Structure and Properties 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole (CAS: 82212-14-4) is a nitrogen-rich heterocyclic compound with the molecular formula C₇H₇ClN₆O₂S. Its structure comprises a tetrazole ring linked to a substituted phenyl group bearing amino (-NH₂), chloro (-Cl), and sulfamoyl (-SO₂NH₂) substituents. The compound is commercially available with a purity of 98% and is utilized as a pharmaceutical intermediate or fine chemical .

Propriétés

IUPAC Name |

4-amino-2-chloro-5-(2H-tetrazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN6O2S/c8-4-2-5(9)3(7-11-13-14-12-7)1-6(4)17(10,15)16/h1-2H,9H2,(H2,10,15,16)(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHJHVJXPHYALI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701002561 | |

| Record name | 4-Amino-2-chloro-5-(2H-tetrazol-5-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82212-14-4 | |

| Record name | 4-Amino-2-chloro-5-(2H-tetrazol-5-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82212-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(1H-tetrazol-5-yl)sulphanilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082212144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-chloro-5-(2H-tetrazol-5-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(1H-tetrazol-5-yl)sulphanilamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Materials

Sulfadiazine or Sulfamide Derivatives: The 2-amino-4-chloro-5-sulfamoylphenyl moiety is typically derived from sulfadiazine or related sulfonamide compounds, which provide the amino, chloro, and sulfamoyl functionalities on the aromatic ring.

Nitrile Precursors: Introduction of the tetrazole ring requires a nitrile functional group at the position where the tetrazole will form, often achieved by converting an appropriate amide or related intermediate to a nitrile.

Synthetic Steps

Step 1: Synthesis of Chalcone Intermediates

A typical approach involves synthesizing chalcone derivatives via Claisen-Schmidt condensation between 3-aminoacetophenone and substituted aromatic aldehydes (e.g., 4-chloro benzaldehyde). This reaction is base-catalyzed (using NaOH) in ethanol and leads to α,β-unsaturated ketones that serve as precursors for further cyclization.

Step 2: Cyclization to Pyrimidine or Tetrazole Derivatives

The chalcone intermediates are then reacted with reagents such as urea, thiourea, or guanidine to form pyrimidine derivatives. For tetrazole formation, azide ions are introduced to nitrile or related functional groups under heating in solvents like DMF or ethanol, sometimes in the presence of catalysts such as zinc chloride or HCl.

Step 3: Formation of Tetrazole Ring

The critical step involves the 1,3-dipolar cycloaddition of sodium azide to the nitrile group on the aromatic ring, forming the 1H-tetrazole ring. This step may be conducted at elevated temperatures (around 60–110 °C) and can be monitored by thin-layer chromatography (TLC).

Step 4: Purification and Characterization

The final compound is purified by recrystallization from suitable solvents like ethanol. Characterization is performed using melting point determination, FT-IR spectroscopy (to confirm functional groups such as –NH2, –SO2NH2, tetrazole ring vibrations), NMR spectroscopy, and mass spectrometry to confirm molecular structure and purity.

Data Tables on Physical and Chemical Properties from Related Syntheses

| Compound | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Color | Melting Point (°C) | Rf (TLC) |

|---|---|---|---|---|---|---|

| Chalcone Derivative A (4-chloro) | C15H12ClNO | 257.72 | 80 | Yellow | 129-131 | 0.65 |

| Pyrimidine Derivative Aa | C16H12ClN3O | 297.74 | 75 | Blond | 255-260 | 0.67 |

Note: These data are from related synthetic intermediates used in the preparation of tetrazole derivatives based on sulfadiazine.

Research Findings and Optimization Notes

Solvent Choice: Dipolar aprotic solvents such as DMF are preferred for the azide-nitrile cycloaddition due to their ability to dissolve both organic and inorganic reagents and stabilize reaction intermediates.

Catalyst Use: Catalytic amounts of HCl or zinc chloride improve reaction rates and yields by activating the nitrile group towards nucleophilic attack by azide ions.

Temperature Control: Reaction temperatures between 60 °C and 110 °C are optimal; higher temperatures may be employed in sealed vessels to enhance conversion.

Reaction Time: Prolonged heating (up to 48 hours) may be necessary for complete conversion, especially in pressure vessel methods.

Purification: Recrystallization from ethanol or similar solvents provides pure products suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Azide-Nitrile Cycloaddition | Sodium azide, nitrile precursor | DMF, 60–110 °C, catalytic acid | High yield, straightforward | Requires careful handling of azide |

| Pressure Vessel Method | Sodium azide, nitrile, ammonium salts | Sealed vessel, elevated temp | Faster reaction, higher yield | Requires specialized equipment |

| Multi-step Amide Conversion | Amide precursor, POCl3, TMS azide | Multiple steps, mild conditions | Allows N-protected tetrazoles | More complex, longer synthesis |

| Chalcone Condensation + Cyclization | 3-aminoacetophenone, aromatic aldehydes, urea/guanidine | Base catalysis, ethanol reflux | Access to substituted heterocycles | May require multiple purification steps |

Activité Biologique

5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, also known by its CAS number 82212-14-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H7ClN6O2S |

| Molecular Weight | 274.69 g/mol |

| CAS Number | 82212-14-4 |

| XLogP3 | -0.4 |

| Topological Polar Surface Area | 149 Ų |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 7 |

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which may contribute to its anticancer properties.

- Antimicrobial Activity : Studies suggest that it possesses antibacterial properties, particularly against resistant strains of bacteria.

- Antiproliferative Effects : It has demonstrated significant antiproliferative activity in various cancer cell lines.

Anticancer Properties

This compound has been evaluated for its anticancer effects in multiple studies. For example, a study reported that derivatives of this compound exhibited potent activity against various cancer cell lines, with IC50 values in the nanomolar range. The presence of the chloro substituent was beneficial for increasing inhibitory activity against cancer cell proliferation.

Antimicrobial Properties

The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that it exhibits lower MIC (Minimum Inhibitory Concentration) values compared to conventional antibiotics, suggesting its potential as a novel antibacterial agent.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study assessed the effects of this compound on human cancer cell lines such as MCF-7 and HepG2. Results indicated significant growth inhibition with IC50 values reported at approximately 0.07 µM for HepG2 cells and 0.91 µM for MCF-7 cells, demonstrating its potential as an effective anticancer agent.

-

Antibacterial Activity Evaluation :

- Another research focused on the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed an MIC of 0.13 µg/mL, outperforming standard treatments like vancomycin (MIC of 0.5–1 µg/mL), highlighting its potential utility in treating resistant infections.

Applications De Recherche Scientifique

Pharmaceutical Development

One of the primary applications of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is in the development of antibacterial agents . Research indicates that this compound exhibits potential against resistant bacterial strains. For example, studies have shown that tetrazole derivatives can display significant antimicrobial activity, which is crucial in combating infections caused by antibiotic-resistant bacteria .

Case Study: Antimicrobial Activity

In a comparative study, various tetrazole derivatives were synthesized and tested for their antimicrobial properties. The results demonstrated that certain derivatives of this compound exhibited better activity than traditional antibiotics like ampicillin against specific bacterial strains .

Agricultural Chemistry

In the realm of agricultural chemistry , this compound is utilized in the formulation of agrochemicals such as herbicides and pesticides. Its incorporation into these products aims to enhance crop yield while minimizing environmental impact. The compound's ability to inhibit specific metabolic pathways in pests makes it a valuable asset in sustainable agriculture .

Case Study: Herbicide Development

Research has focused on developing herbicides based on tetrazole compounds, where this compound has been evaluated for its efficacy against common agricultural weeds. Results indicated that formulations containing this compound significantly reduced weed growth compared to control groups .

Analytical Chemistry

This compound serves as an important reagent in analytical chemistry . It aids in the detection and quantification of various substances in complex mixtures. The compound's unique chemical properties allow it to form stable complexes with certain analytes, facilitating accurate measurements in laboratory settings .

Case Study: Detection Methods

In a study examining various detection methods, the use of this compound as a reagent improved the sensitivity and specificity of assays used for environmental monitoring of pollutants .

Biochemical Research

The compound is also significant in biochemical research , particularly in studying enzyme inhibition and receptor interactions. Its structure allows researchers to explore metabolic pathways and disease mechanisms more effectively.

Case Study: Enzyme Inhibition

A study investigating the inhibition of specific enzymes involved in metabolic disorders found that this compound effectively inhibited target enzymes, providing insights into potential therapeutic approaches for conditions like diabetes and obesity .

Material Science

In material science , this compound is being explored for its potential applications in developing specialty materials such as coatings and polymers that require specific chemical properties for enhanced performance.

Case Study: Coating Development

Research into polymer composites incorporating this compound showed improved mechanical properties and resistance to environmental degradation compared to traditional materials, highlighting its potential use in advanced material applications .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole and related tetrazole derivatives:

Key Comparisons

Substituent Effects on Reactivity and Bioactivity Electron-Withdrawing Groups (Cl, SO₂NH₂): The chloro and sulfamoyl groups in the target compound enhance its acidity (tetrazole pKa ~4–5; sulfonamide pKa ~10–11), making it more soluble in polar solvents compared to simpler tetrazoles like 5-phenyl-1H-tetrazole (PT) . Amino Group: The presence of -NH₂ distinguishes it from Cl-PT and 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole, enabling additional hydrogen-bonding interactions in biological systems .

Corrosion Inhibition Efficiency

- In 5.0 M HCl, Cl-PT (5-(4-chlorophenyl)-1H-tetrazole) exhibited 85% inhibition efficiency for mild steel, attributed to the electron-withdrawing chloro group stabilizing adsorption on metal surfaces . The target compound’s sulfamoyl group may further enhance this property due to stronger polar interactions, though experimental data are lacking.

Pharmaceutical Relevance Tetrazole rings are critical in antihypertensive drugs (e.g., Losartan). In contrast, Losartan Isopropyl Ether lacks the sulfamoyl group but retains tetrazole-mediated angiotensin II receptor antagonism .

Energetic Materials Derivatives like 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole are modified with azido/nitro groups for explosive applications. The target compound’s sulfamoyl group may reduce stability for such uses compared to nitro-substituted analogs .

Physicochemical and Commercial Comparison

Q & A

Q. What are the standard methods for synthesizing 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole?

The compound is commonly synthesized via condensation reactions using secondary arylcyanamides in glacial acetic acid, a method adapted from Modarresi Alam et al. (2009) for analogous tetrazole derivatives . Alternative approaches include catalytic protocols, such as nano-TiCl₄·SiO₂, which enhances reaction efficiency under solvent-free conditions . For intermediates, trityl-protected tetrazoles (e.g., N-trityl derivatives) are often employed to stabilize reactive groups during synthesis .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

Structural confirmation relies on:

- FT-IR spectroscopy : To identify functional groups (e.g., sulfamoyl, tetrazole rings) via characteristic absorption bands .

- ¹H/¹³C NMR : To resolve aromatic protons, amine groups, and sulfamoyl substituents. For example, NH and aromatic protons typically appear at δ 8.6–7.9 ppm in DMSO-d₆ .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (C₇H₇ClN₆O₂S, m/z 274.02) .

Q. What safety precautions are required when handling this compound?

The compound is classified as acutely toxic (Oral Category 4) and causes skin/eye irritation (Category 2). Key precautions include:

Q. What are the primary pharmacological applications of this tetrazole derivative?

Tetrazole derivatives are studied as bioisosteres for carboxylic acids in drug design. This compound’s sulfamoyl and chloro groups suggest potential as a protease inhibitor or ion channel modulator, analogous to NaV1.7 inhibitors like PF-05089771 .

Advanced Research Questions

Q. How can catalytic methods be optimized to improve synthesis yield and purity?

Comparative studies show:

- Nano-TiCl₄·SiO₂ achieves ~90% yield under solvent-free conditions, reducing byproducts .

- KOH/DMSO systems at 40°C yield 74% product but require post-reaction purification via column chromatography (ethyl acetate/hexane) .

- Microwave-assisted synthesis (not directly cited but inferred from similar tetrazole protocols) may reduce reaction time.

Q. What mechanistic insights explain its stability and decomposition under varying conditions?

- Thermal stability : Differential thermal analysis (DTA) of analogous tetrazoles shows decomposition peaks at ~220°C, attributed to tetrazole ring scission .

- Hydrolytic sensitivity : The sulfamoyl group is prone to hydrolysis in acidic/basic conditions, necessitating pH-neutral storage .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

- Chloro groups : Enhance target binding via hydrophobic interactions (e.g., NaV1.7 inhibitors with chloroaryl motifs show IC₅₀ < 100 nM) .

- Amino groups : Critical for hydrogen bonding with enzymatic active sites, as seen in tetrazole-based analgesics like LQFM-096 .

- Sulfamoyl moiety : Mimics sulfonamide drugs (e.g., carbonic anhydrase inhibitors), suggesting potential for repurposing .

Q. What analytical challenges arise in resolving spectral data for this compound?

- NMR signal overlap : Aromatic protons in the ortho/para positions require high-field instruments (≥400 MHz) and COSY/NOESY for resolution .

- Tautomerism : The 1H-tetrazole ring exists in equilibrium between 1H and 2H tautomers, complicating ¹⁵N NMR interpretation .

Q. How can computational methods predict its reactivity and drug-likeness?

Q. What contradictions exist in reported synthesis protocols, and how can they be resolved?

- Solvent choice : Glacial acetic acid () vs. DMSO () yields similar products but differs in reaction time (1.5–24 hours).

- Catalyst efficiency : Nano-TiCl₄·SiO₂ () offers higher yields than TBAF (tetrabutylammonium fluoride), but scalability remains unverified.

Resolution requires DOE (Design of Experiments) to map parameter interactions (temperature, solvent, catalyst loading).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.